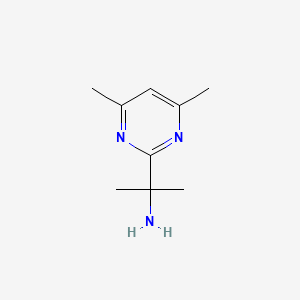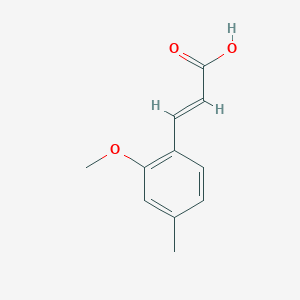![molecular formula C8H17ClSi B13174112 {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is an organosilicon compound characterized by the presence of a cyclopropyl ring and a trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane typically involves the reaction of cyclopropylmethyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopropylmethyl chloride+Trimethylsilyl chlorideNaH[1-(Chloromethyl)cyclopropyl]methyltrimethylsilane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale synthesis.
化学反应分析
Types of Reactions
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the chloromethyl group.
Major Products Formed
Substitution Products: Derivatives with azido, cyano, or other functional groups.
Oxidation Products: Compounds with hydroxyl or carbonyl functionalities.
Reduction Products: Methyl-substituted derivatives.
科学研究应用
Chemistry
In chemistry, {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. The cyclopropyl group is known to impart stability and rigidity to molecules, which can be beneficial in drug design.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane involves its ability to participate in a range of chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the trimethylsilyl group can be cleaved under acidic conditions to reveal reactive sites. These properties enable the compound to act as a versatile intermediate in synthetic chemistry.
相似化合物的比较
Similar Compounds
- {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane
- {[1-(Iodomethyl)cyclopropyl]methyl}trimethylsilane
- {[1-(Hydroxymethyl)cyclopropyl]methyl}trimethylsilane
Uniqueness
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is unique due to the presence of the chloromethyl group, which offers a balance between reactivity and stability. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is less reactive but more stable, making it suitable for controlled reactions. The hydroxymethyl analog, on the other hand, is more reactive but less stable, limiting its use in certain applications.
属性
分子式 |
C8H17ClSi |
|---|---|
分子量 |
176.76 g/mol |
IUPAC 名称 |
[1-(chloromethyl)cyclopropyl]methyl-trimethylsilane |
InChI |
InChI=1S/C8H17ClSi/c1-10(2,3)7-8(6-9)4-5-8/h4-7H2,1-3H3 |
InChI 键 |
VJCMBCQTLKKCQW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1(CC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


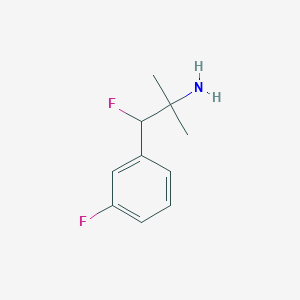
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
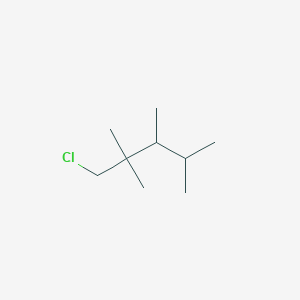
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)
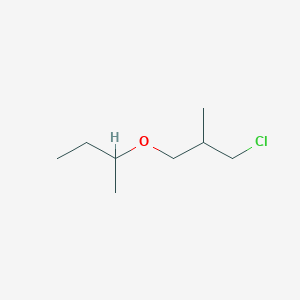
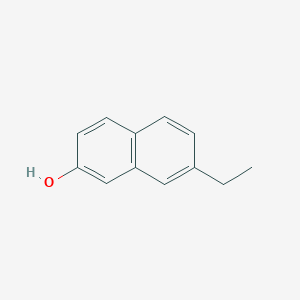
![2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13174058.png)
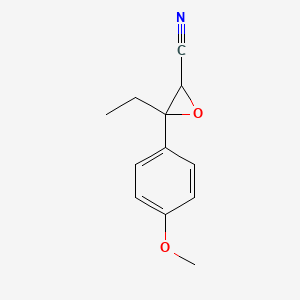
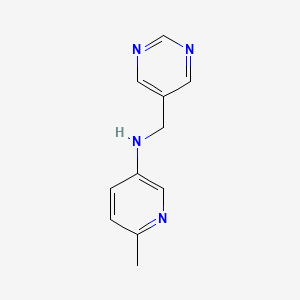
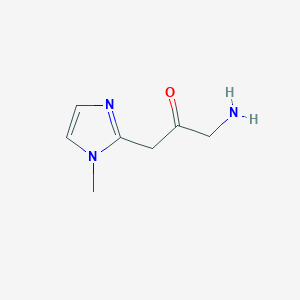
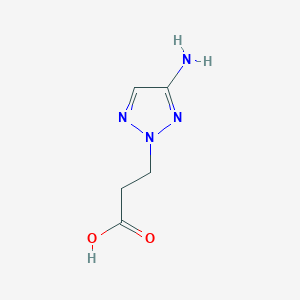
![3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide](/img/structure/B13174089.png)
